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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a

critical component in the regulation of GABAergic neurotransmission.[1] By blocking the

reuptake of GABA from the synaptic cleft, CI-966 hydrochloride effectively increases the

concentration and duration of GABA in the synapse, thereby enhancing inhibitory postsynaptic

potentials.[2] This modulation of GABAergic signaling has significant implications for neuronal

excitability and synaptic plasticity, the fundamental processes underlying learning and memory.

These application notes provide a comprehensive overview of CI-966 hydrochloride's

properties and detailed protocols for its use in investigating synaptic plasticity.

Mechanism of Action
CI-966 hydrochloride acts as a competitive inhibitor at the GAT-1 transporter, which is

primarily located on presynaptic terminals and surrounding glial cells. This inhibition leads to an

accumulation of GABA in the synaptic cleft, resulting in prolonged activation of both synaptic

and extrasynaptic GABA receptors. The enhanced GABAergic tone can influence synaptic

plasticity, including long-term potentiation (LTP) and long-term depression (LTD), key cellular

models of learning and memory. The neuroprotective effects of CI-966 are also attributed to

this enhancement of GABAergic inhibition, which can counteract excitotoxicity.[3]
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Data Presentation
Physicochemical and Pharmacokinetic Properties of CI-
966 Hydrochloride

Property Value Reference

Molecular Formula C₂₃H₂₁F₆NO₃·HCl [1]

Molecular Weight 509.87 g/mol N/A

CAS Number 110283-66-4 [1]

Purity ≥98% N/A

Solubility Soluble in DMSO and Ethanol N/A

Storage
Store at room temperature,

desiccated
N/A

Oral Bioavailability
Centrally active after oral

administration
[4]

In Vitro Potency of CI-966
Target IC₅₀ Species Reference

GAT-1 0.26 µM Human [1]

Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential
Recordings in Hippocampal Slices to Assess the Effect
of CI-966 on Long-Term Potentiation (LTP)
Objective: To determine the effect of CI-966 hydrochloride on the induction and maintenance

of LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.

Materials:

CI-966 hydrochloride
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Adult Sprague-Dawley rats or C57BL/6 mice

Artificial cerebrospinal fluid (aCSF)

Sucrose-based cutting solution

Vibratome

Recording chamber and perfusion system

Glass microelectrodes

Amplifier and data acquisition system

Theta-burst stimulation (TBS) or high-frequency stimulation (HFS) protocol

Methodology:

Slice Preparation:

Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-

based cutting solution.

Rapidly dissect the brain and prepare 300-400 µm thick transverse hippocampal slices

using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.

Transfer slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at

least 1 hour to recover.

Electrophysiological Recording:

Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF at 30-

32°C.

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials

(fEPSPs).
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Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at

a low frequency (e.g., 0.05 Hz).

Drug Application:

Prepare a stock solution of CI-966 hydrochloride in a suitable solvent (e.g., DMSO) and

dilute to the final desired concentration in aCSF. A typical concentration range to explore

would be 1-10 µM.

Switch the perfusion to aCSF containing CI-966 hydrochloride and allow it to equilibrate

for at least 20 minutes while continuing to record baseline fEPSPs.

LTP Induction and Recording:

Induce LTP using a standard protocol such as theta-burst stimulation (TBS) or high-

frequency stimulation (HFS).

Continue recording fEPSPs for at least 60 minutes post-induction to assess the

maintenance of LTP.

A control group of slices should be subjected to the same protocol with vehicle-containing

aCSF.

Data Analysis:

Measure the slope of the fEPSP.

Normalize the fEPSP slope to the pre-induction baseline.

Compare the magnitude of LTP between the control and CI-966 hydrochloride-treated

groups. Statistical significance can be determined using appropriate tests (e.g., t-test or

ANOVA).

Protocol 2: In Vivo Neuroprotection Assay - Assessing
the Effect of CI-966 on Ischemia-Induced Neuronal
Damage
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Objective: To evaluate the neuroprotective effects of CI-966 hydrochloride in a gerbil model of

transient global cerebral ischemia.[3]

Materials:

CI-966 hydrochloride

Adult Mongolian gerbils

Anesthetic (e.g., halothane or isoflurane)

Surgical tools for carotid artery occlusion

Behavioral testing apparatus (e.g., open field for locomotor activity)

Histology equipment and reagents (e.g., cresyl violet stain)

Methodology:

Animal Model:

Induce transient global cerebral ischemia by bilateral occlusion of the common carotid

arteries for 5 minutes under anesthesia.[3]

Sham-operated animals will undergo the same surgical procedure without artery

occlusion.

Drug Administration:

Administer CI-966 hydrochloride (e.g., 10 mg/kg, i.p.) or vehicle to different groups of

animals at a specific time point relative to the ischemic insult (e.g., 30 minutes before or

immediately after).[3]

Behavioral Assessment:

At various time points post-ischemia (e.g., 24, 48, and 72 hours), assess locomotor activity

in an open field. Hyperactivity is an indicator of ischemic damage.
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Histological Analysis:

At a predetermined endpoint (e.g., 7 days post-ischemia), perfuse the animals and

prepare brain sections.

Stain sections with cresyl violet to visualize neuronal cell bodies.

Quantify the number of surviving pyramidal neurons in the CA1 region of the

hippocampus, an area particularly vulnerable to ischemic damage.

Data Analysis:

Compare locomotor activity scores and neuronal cell counts between the vehicle-treated

and CI-966 hydrochloride-treated ischemic groups, as well as the sham-operated group.

Use appropriate statistical tests to determine the significance of any observed

neuroprotective effects.

Visualizations
Signaling Pathway of CI-966 Hydrochloride
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Caption: Mechanism of action of CI-966 hydrochloride at the synapse.

Experimental Workflow for In Vitro Electrophysiology
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Caption: Workflow for studying CI-966's effect on LTP.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1668964?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Relationship in Neuroprotection Study

Cerebral Ischemia

Reduced
Excitotoxicity

Induces Excitotoxicity

CI-966 HCl
Administration

GAT-1 Inhibition

Increased Extracellular
GABA

Counteracts

Increased Neuronal
Survival (CA1)

Improved Behavioral
Outcome

Click to download full resolution via product page

Caption: CI-966's role in neuroprotection against ischemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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